Citalopram

SERT inhibition enantiomer potency antidepressant pharmacology

Citalopram (CAS 59729-33-8) is a racemic selective serotonin reuptake inhibitor (SSRI) consisting of R- and S-enantiomers. It potently inhibits the serotonin transporter (SERT) with a Ki of 5.4 nM, while demonstrating minimal affinity for norepinephrine and dopamine transporters.

Molecular Formula C20H21FN2O
Molecular Weight 324.4 g/mol
CAS No. 59729-33-8
Cat. No. B1669093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram
CAS59729-33-8
SynonymsCelexa
Citalopram
Citalopram Hydrobromide
Cytalopram
Escitalopram
Escitalopram Oxalate
Lexapro
Lu-10-171
Lu10171
Seropram
Molecular FormulaC20H21FN2O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3
InChIKeyWSEQXVZVJXJVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble
log Kow = 1.39 at 22 °C.Solubility in water = 15,460 mg/L at 22 °C /Citalopram hydrobromide/
... Sparingly soluble in water and soluble in ethanol.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Citalopram CAS 59729-33-8: A Racemic SSRI with Established Selectivity and Pharmacokinetic Profile for Antidepressant Procurement


Citalopram (CAS 59729-33-8) is a racemic selective serotonin reuptake inhibitor (SSRI) consisting of R- and S-enantiomers [1]. It potently inhibits the serotonin transporter (SERT) with a Ki of 5.4 nM, while demonstrating minimal affinity for norepinephrine and dopamine transporters . With a mean elimination half-life of approximately 35 hours and 80% oral bioavailability, citalopram exhibits linear pharmacokinetics at therapeutic doses [2]. As a generic compound with expired patents, citalopram is widely available from multiple suppliers, making it a cost-effective option for research and clinical applications [3].

Why Citalopram Cannot Be Simply Substituted with Other SSRIs: Evidence for Differentiated Selection in Procurement


Despite belonging to the SSRI class, citalopram exhibits quantifiable differences from its analogs in binding selectivity, cytochrome P450 inhibition, and pharmacokinetic linearity that directly impact its clinical utility and research value. Unlike fluoxetine and paroxetine, which are potent CYP2D6 inhibitors, citalopram demonstrates weak CYP2D6 inhibition (Ki = 5.1 µM), substantially reducing the risk of drug-drug interactions [1]. Compared to escitalopram, its purified S-enantiomer, citalopram is approximately half as potent at SERT but offers equivalent clinical efficacy at a 2:1 dose ratio with significantly lower procurement costs due to generic availability [2]. Furthermore, citalopram's linear pharmacokinetics distinguish it from fluoxetine, fluvoxamine, and paroxetine, which exhibit non-linear kinetics that complicate dosing and increase inter-individual variability [3]. These pharmacodynamic and pharmacokinetic differences underscore why citalopram cannot be interchanged with other SSRIs without compromising specific experimental or therapeutic objectives.

Citalopram Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key SSRIs


SERT Binding Affinity: Citalopram vs. Escitalopram and R-Citalopram

Citalopram, a racemic mixture, exhibits intermediate SERT inhibitory potency between its constituent enantiomers. Escitalopram (S-enantiomer) is approximately twice as potent as racemic citalopram and at least 40-fold more potent than R-citalopram in inhibiting human serotonin transporter (hSERT) functions [1]. Stereoselectivity studies show escitalopram affinity for the hSERT complex is approximately 3:1 compared to R-citalopram [2]. This differential potency is clinically relevant as escitalopram 10 mg/day provides equivalent SERT occupancy and antidepressant efficacy to citalopram 20 mg/day [3].

SERT inhibition enantiomer potency antidepressant pharmacology

Monoamine Transporter Selectivity: Citalopram vs. Sertraline and Fluoxetine

Citalopram exhibits exceptional selectivity for SERT over norepinephrine transporter (NET) and dopamine transporter (DAT). In rat cortex synaptosomes, citalopram shows IC50 values of 1.8 nM (SERT), 8,800 nM (NET), and 41,000 nM (DAT), yielding SERT/NET and SERT/DAT selectivity ratios of approximately 4,900-fold and 22,800-fold, respectively . In contrast, sertraline demonstrates measurable DAT inhibition (Ki = 25 nM) that differentiates it pharmacologically from other SSRIs, while fluoxetine has 5-HT2C antagonist activity [1]. Among all SSRIs, citalopram appears to be the most selective toward serotonin reuptake inhibition [2].

transporter selectivity off-target binding SSRI pharmacology

Cytochrome P450 Inhibition Profile: Citalopram vs. Fluoxetine, Paroxetine, and Fluvoxamine

Citalopram demonstrates minimal inhibition of major cytochrome P450 isoenzymes compared to other SSRIs. In human liver microsomes, citalopram inhibits CYP2D6 with a Ki of 5.1 µM, whereas fluoxetine and paroxetine are potent CYP2D6 inhibitors with Ki values in the low nanomolar range (fluoxetine Ki = 0.9 µM; paroxetine Ki = 0.15 µM) [1]. Among SSRIs, sertraline, citalopram, and escitalopram have the minimal effect on the CYP450 enzyme system, while fluoxetine and paroxetine have the highest impact on CYP2D6, and fluvoxamine is a potent inhibitor of CYP1A2 [2]. Of all SSRIs, citalopram has the least effect on the cytochrome P450 system and the most favorable drug-drug interaction profile .

CYP inhibition drug-drug interactions pharmacokinetic safety

Pharmacokinetic Linearity: Citalopram vs. Fluoxetine, Fluvoxamine, and Paroxetine

Citalopram exhibits linear pharmacokinetics at therapeutic doses, whereas fluoxetine, fluvoxamine, and paroxetine demonstrate non-linear (dose-dependent) kinetics due to saturable metabolism [1]. Citalopram has a mean elimination half-life of 35 hours with 80% oral bioavailability, enabling predictable once-daily dosing and steady-state achievement within approximately one week [2]. In contrast, fluoxetine has a half-life of 1-4 days (with its active metabolite norfluoxetine extending to 7-15 days), paroxetine has a 21-hour half-life, and fluvoxamine has a 15.6-hour half-life [3]. Non-linear kinetics in other SSRIs result in disproportionate increases in plasma concentrations with dose escalation, complicating both clinical titration and research dosing protocols.

pharmacokinetics linear kinetics dose proportionality

Clinical Efficacy Parity with Escitalopram: Evidence from 17 Head-to-Head RCTs

A systematic review of 17 head-to-head randomized controlled trials (RCTs) comparing citalopram and escitalopram found no clinically meaningful difference in efficacy or safety outcomes for major depressive disorder and anxiety disorders [1]. The review, conducted by the University of British Columbia Therapeutics Initiative, concluded that marketing claims of faster onset, superior efficacy, and fewer adverse effects for escitalopram are not supported by evidence when trials are critically appraised [2]. Citalopram is recommended for new prescriptions as the more cost-effective option, with a 2:1 equipotent dose conversion from escitalopram (e.g., escitalopram 10 mg = citalopram 20 mg) [3].

clinical efficacy randomized controlled trials antidepressant comparison

Dose-Dependent QTc Prolongation: Citalopram vs. SSRI Class Effect

Citalopram exhibits a dose-dependent QTc prolongation effect that distinguishes it from other SSRIs. In the Rotterdam Study, ECGs recorded during citalopram use showed the longest QTc prolongation among SSRIs compared to non-use, with a mean increase of +12.8 ms (90% CI: 7.5-18.1 ms) [1]. A thorough QT study demonstrated QTc increases of 8.5 ms at 20 mg/day, 12.6 ms at 40 mg/day, and 18.5 ms at 60 mg/day, with the 60 mg dose exceeding the prolongation caused by the positive control moxifloxacin (13.4 ms) [2]. This dose-dependent effect has led to regulatory restrictions limiting citalopram to 40 mg/day maximum (20 mg/day in patients >60 years or with hepatic impairment), a unique safety consideration not applicable to most other SSRIs [3].

QTc prolongation cardiac safety dose-dependent effect

Citalopram Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Serotonergic Pathway Research Requiring High Transporter Selectivity

For investigators studying isolated serotonergic mechanisms without confounding dopaminergic or noradrenergic effects, citalopram provides superior monoamine transporter selectivity compared to sertraline (which exhibits DAT inhibition) and fluoxetine (which has 5-HT2C antagonist activity) . With SERT/NET and SERT/DAT selectivity ratios exceeding 4,800-fold and 22,800-fold respectively, citalopram enables cleaner pharmacological dissection of serotonin-specific signaling pathways in rodent behavioral models and in vitro systems [7].

Cost-Constrained Clinical Trials or Large-Scale Population Studies Requiring SSRIs

In research settings where procurement budgets are limited, citalopram offers equivalent clinical efficacy to escitalopram at approximately half the cost per defined daily dose, based on the established 2:1 dose equivalence ratio (citalopram 20 mg = escitalopram 10 mg) . A systematic review of 17 head-to-head RCTs confirms no clinically meaningful difference in antidepressant efficacy or safety outcomes between the two compounds, supporting citalopram as the fiscally prudent choice for large-scale clinical trials or epidemiological studies [7].

Polypharmacy Research or Drug-Drug Interaction Studies Requiring Minimal CYP Inhibition

For research protocols involving co-administration of CYP2D6 substrates (e.g., tamoxifen, beta-blockers, antipsychotics), citalopram's weak CYP2D6 inhibition (Ki = 5.1 µM) makes it preferable to fluoxetine (Ki = 0.9 µM) and paroxetine (Ki = 0.15 µM), which are potent CYP2D6 inhibitors . This reduced interaction liability simplifies study design and minimizes confounding pharmacokinetic variables in drug-drug interaction investigations [7].

Pharmacokinetic Modeling Studies Requiring Linear, Predictable Dose-Response

For pharmacokinetic/pharmacodynamic (PK/PD) modeling applications requiring predictable dose proportionality, citalopram's linear kinetics provide distinct advantages over the non-linear kinetics of fluoxetine, fluvoxamine, and paroxetine . With a 35-hour half-life enabling once-daily dosing and steady-state achievement within one week, citalopram reduces inter-subject variability in research cohorts compared to non-linear SSRIs, improving statistical power and simplifying population PK analysis [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citalopram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.